molecular formula C24H26Cl2N6O4 B15186112 1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide CAS No. 93637-67-3

1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide

Cat. No.: B15186112
CAS No.: 93637-67-3
M. Wt: 533.4 g/mol
InChI Key: HTCUOPCMPYJKTD-CCVNUDIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazole ring, an acetic acid group, and a hydrazide linkage. The presence of ethoxy, nitro, and bis(2-chloroethyl)amino groups further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

    Introduction of the Acetic Acid Group: The acetic acid group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as a catalyst.

    Attachment of the Ethoxy and Nitro Groups: The ethoxy and nitro groups can be introduced through nitration and etherification reactions, respectively.

    Formation of the Hydrazide Linkage: The hydrazide linkage can be formed by reacting the intermediate compound with hydrazine hydrate.

    Introduction of the Bis(2-chloroethyl)amino Group: The final step involves the reaction of the intermediate with bis(2-chloroethyl)amine under controlled conditions.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The bis(2-chloroethyl)amino group can undergo hydrolysis to form the corresponding amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of the corresponding amino derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.

    Pathways Involved: The compound may affect signaling pathways involved in cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

    1H-Imidazole-1-acetic acid derivatives: Compounds with similar imidazole and acetic acid groups.

    Nitrophenyl derivatives: Compounds with similar nitrophenyl groups.

    Bis(2-chloroethyl)amino derivatives: Compounds with similar bis(2-chloroethyl)amino groups.

Uniqueness: 1H-Imidazole-1-acetic acid, 4-(4-ethoxy-3-nitrophenyl)-, ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

93637-67-3

Molecular Formula

C24H26Cl2N6O4

Molecular Weight

533.4 g/mol

IUPAC Name

N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-[4-(4-ethoxy-3-nitrophenyl)imidazol-1-yl]acetamide

InChI

InChI=1S/C24H26Cl2N6O4/c1-2-36-23-8-5-19(13-22(23)32(34)35)21-15-30(17-27-21)16-24(33)29-28-14-18-3-6-20(7-4-18)31(11-9-25)12-10-26/h3-8,13-15,17H,2,9-12,16H2,1H3,(H,29,33)/b28-14+

InChI Key

HTCUOPCMPYJKTD-CCVNUDIWSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=CN(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)N(CCCl)CCCl)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CN(C=N2)CC(=O)NN=CC3=CC=C(C=C3)N(CCCl)CCCl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.